molecular formula C22H17BrN8O3 B11562938 4-bromo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-bromo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11562938
M. Wt: 521.3 g/mol
InChI Key: QQVKKPOTYAITRI-ZMOGYAJESA-N
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Description

4-BROMO-2-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, nitrophenyl, phenylamino, and triazinyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 4-BROMO-2-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-bromosalicylaldehyde with aniline in ethanol, followed by further reactions to introduce the nitrophenyl and triazinyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H17BrN8O3

Molecular Weight

521.3 g/mol

IUPAC Name

2-[(E)-[[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-bromophenol

InChI

InChI=1S/C22H17BrN8O3/c23-15-6-11-19(32)14(12-15)13-24-30-22-28-20(25-16-4-2-1-3-5-16)27-21(29-22)26-17-7-9-18(10-8-17)31(33)34/h1-13,32H,(H3,25,26,27,28,29,30)/b24-13+

InChI Key

QQVKKPOTYAITRI-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Br)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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